

Discovery and history of 2-Bromo-6-fluorobenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzonitrile

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An In-depth Technical Guide to **2-Bromo-6-fluorobenzonitrile**: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-fluorobenzonitrile** (CAS No. 79544-27-7), a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The document details the compound's historical emergence, key physicochemical properties, and validated synthetic protocols. A significant focus is placed on the mechanistic underpinnings of its synthesis and its versatile reactivity, which makes it a valuable scaffold in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for advanced molecular design.

Introduction and Strategic Importance

2-Bromo-6-fluorobenzonitrile is a halogenated aromatic compound distinguished by a unique trifecta of functional groups: a nitrile, a bromine atom, and a fluorine atom, all positioned on a benzene ring. This specific arrangement—with the bromine and fluorine atoms ortho to the nitrile group—creates a molecule with significant steric and electronic influence, rendering it an exceptionally valuable building block in organic synthesis.^[1]

The strategic importance of **2-Bromo-6-fluorobenzonitrile** lies in its capacity for selective, sequential functionalization:

- The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular scaffolds.[1]
- The nitrile group can be readily transformed into other critical functional groups, including primary amines via reduction or carboxylic acids via hydrolysis.[1][2]
- The fluorine atom, a common feature in modern pharmaceuticals, enhances metabolic stability, binding affinity, and lipophilicity of target molecules.[1]

This guide will explore the synthesis, characterization, and strategic application of this compound, providing field-proven insights into its use.

Historical Context and Emergence

While a singular "discovery" event for **2-Bromo-6-fluorobenzonitrile** is not prominently documented, its emergence as a key synthetic intermediate can be traced to the early 2000s. [3] Its rise coincided with the growing demand in medicinal chemistry for fluorinated aromatic scaffolds that could be readily diversified through cross-coupling technologies. Analysis of patent literature reveals its incorporation into synthetic routes for novel therapeutics, particularly kinase inhibitors, shortly after this period, cementing its status as a commercially significant and synthetically useful compound.[4][5]

Physicochemical and Spectroscopic Profile

2-Bromo-6-fluorobenzonitrile is a white to off-white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	79544-27-7	[2]
Molecular Formula	C ₇ H ₃ BrFN	[6]
Molecular Weight	200.01 g/mol	[7]
IUPAC Name	2-bromo-6-fluorobenzonitrile	[2]
Melting Point	58-62 °C	[8]
Boiling Point	254.6 ± 25.0 °C (at 760 mmHg)	
Appearance	White to light orange powder/crystal	
Purity	>97.0% (GC)	

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **2-Bromo-6-fluorobenzonitrile**.

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the three aromatic protons. A multiplet (often described as a doublet of doublet of doublets) appears around δ 7.17-7.23 ppm, and another multiplet is observed at δ 7.44-7.52 ppm.[9]
- ¹³C NMR: Predicted ¹³C NMR data confirms the presence of seven distinct carbon signals, including the characteristic nitrile carbon.[10]
- Mass Spectrometry (MS): The mass spectrum displays a distinctive molecular ion peak cluster corresponding to the presence of a single bromine atom. The M⁺ peak appears at m/z ≈ 199 and the M+2 peak at m/z ≈ 201 with nearly equal intensity, a hallmark isotopic pattern for bromine.[11][12] Fragmentation typically involves the loss of Br or CN moieties. [11][13]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band near 2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.

[\[11\]](#)

Synthesis Methodologies: A Comparative Analysis

Two primary synthetic routes have been established for the preparation of **2-Bromo-6-fluorobenzonitrile**. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Route 1: Sandmeyer Reaction of 2-Amino-6-fluorobenzonitrile (Preferred Method)

This is the most widely cited and reliable method for laboratory and industrial-scale production. It begins with the readily available 2-Amino-6-fluorobenzonitrile and proceeds via a classic Sandmeyer reaction.[\[9\]](#) The overall workflow is depicted below.

Synthesis Workflow: Sandmeyer Route

2-Amino-6-fluorobenzonitrile

Diazotization
(NaNO₂, HBr, 0°C)Aryl Diazonium Salt
(Intermediate)Sandmeyer Reaction
(CuBr, HBr, 0-50°C)

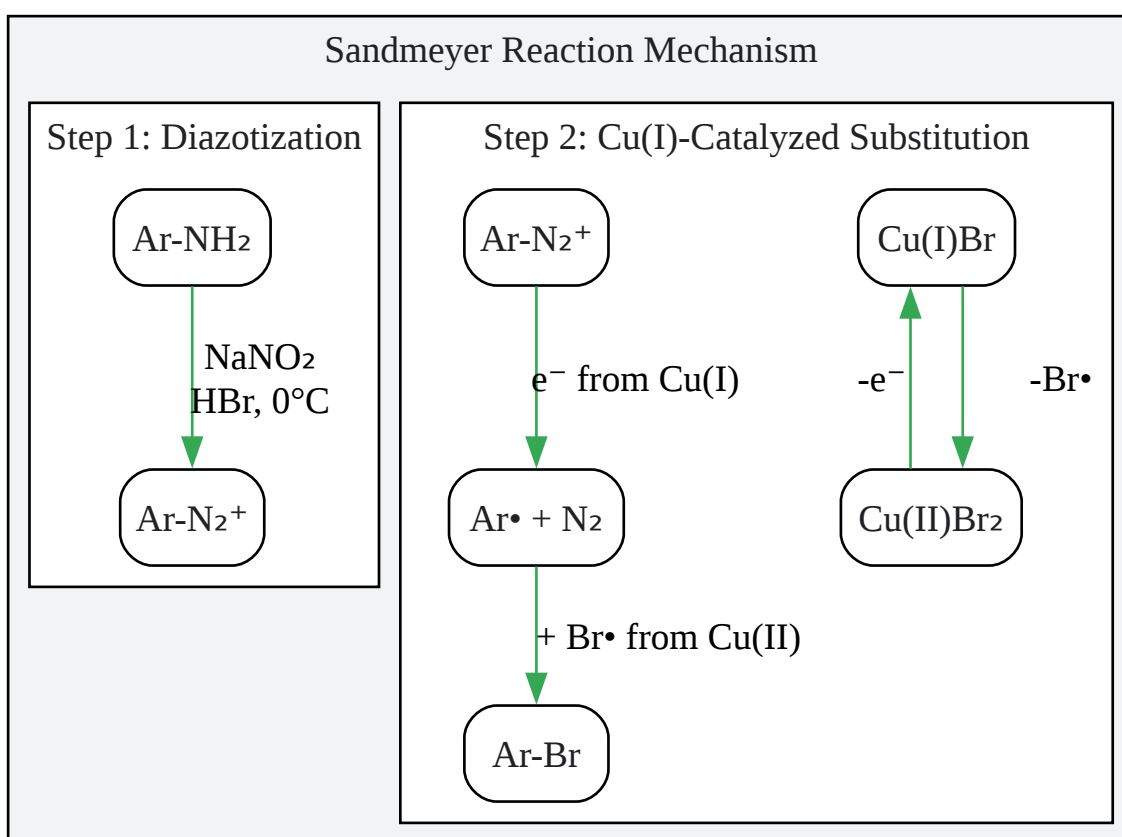
Crude Product

Work-up & Extraction
(EtOAc/Water)Purification
(Silica Gel Chromatography)2-Bromo-6-fluorobenzonitrile
(Yield: ~70%)[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-6-fluorobenzonitrile** via the Sandmeyer reaction.

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[14] The mechanism involves two key stages:

- **Diazotization:** The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.
- **Copper-Catalyzed Substitution:** A copper(I) bromide catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.



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Caption: Generalized mechanism of the Sandmeyer reaction for aryl bromide synthesis.

- Diazotization: Dissolve 2-Amino-6-fluorobenzonitrile (1.0 eq) in a suitable solvent like 1,4-dioxane and add 48% hydrobromic acid. Cool the mixture to 0 °C in an ice bath.[9]
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 1.5 hours at this temperature.[9]
- Sandmeyer Reaction: In a separate flask, prepare a cooled solution of copper(I) bromide (3.0 eq) in 48% hydrobromic acid.[9]
- Pour the diazonium salt solution from step 2 into the copper(I) bromide solution at 0 °C.[9]
- Stir the mixture at 0 °C for 15 minutes, then warm to 50 °C for 20-30 minutes until gas evolution ceases.[9]
- Work-up: Cool the reaction to room temperature, dilute with a large volume of water, and extract with ethyl acetate (2x).[9]
- Wash the combined organic layers with 10% aqueous ammonia, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
- Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in an isohexane or heptane mobile phase (e.g., 2-4% ethyl acetate) to yield pure **2-Bromo-6-fluorobenzonitrile** as a white solid (typical yield: 70%).[9][15]

Route 2: Dehydration of 2-Fluoro-6-bromobenzaldehyde Oxime

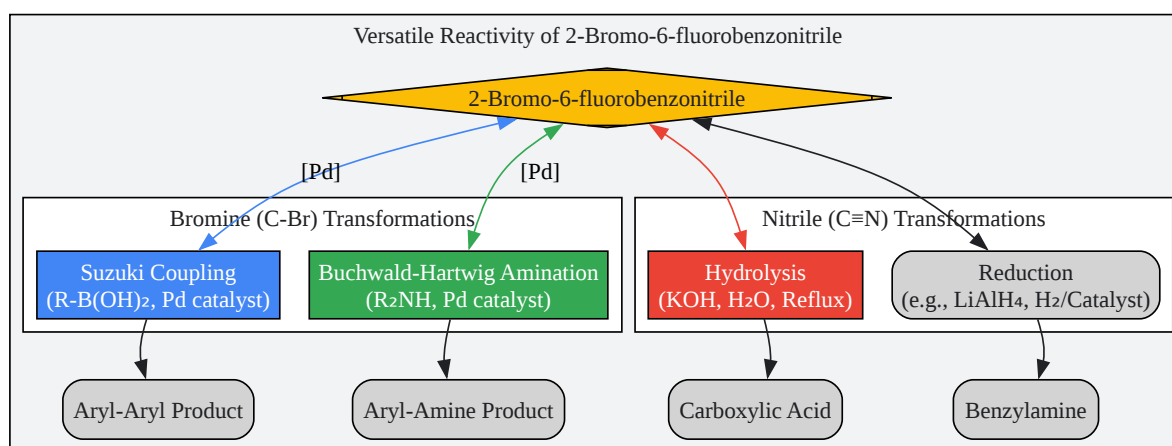
An alternative route involves the conversion of 2-fluoro-6-bromobenzaldehyde. This method is viable if the starting aldehyde is more accessible or cost-effective than the amino-nitrile precursor.

- Oxime Formation & Dehydration: The aldehyde is reacted with hydroxylamine hydrochloride in a dehydrating solvent such as formic acid and heated (e.g., 100 °C for 2 hours). This single step converts the aldehyde directly to the nitrile.[9]

- **Work-up and Purification:** After the reaction, the formic acid is removed by distillation. The pH is adjusted to neutral with a base (e.g., sodium carbonate solution), and the product is extracted with ethyl acetate. Purification is typically achieved by reduced pressure distillation to yield the final product with high purity (>98%).^[9]
- **Sandmeyer Route:** Generally higher yielding and more robust. The primary drawback is the handling of potentially unstable diazonium salts, requiring strict temperature control.
- **Aldehyde Route:** A simpler, one-pot conversion from the aldehyde. However, the synthesis of the starting aldehyde, 2-bromo-6-fluorobenzaldehyde, can itself be a multi-step process, potentially starting from 2-bromo-6-fluorotoluene.^{[16][17]} This makes the overall synthetic sequence potentially longer than the Sandmeyer route.

Chemical Reactivity and Synthetic Utility

The power of **2-Bromo-6-fluorobenzonitrile** lies in the orthogonal reactivity of its functional groups, allowing for a programmed approach to building molecular complexity.



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Caption: Key transformations demonstrating the synthetic versatility of the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an ideal substrate for cross-coupling.

- **Suzuki-Miyaura Coupling:** This reaction efficiently forms C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.^{[18][19][20]} This is a cornerstone reaction for creating biaryl structures common in pharmaceuticals.
- **Buchwald-Hartwig Amination:** This powerful reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex.^{[21][22][23]} It is a go-to method for synthesizing the aniline and N-aryl heterocyclic motifs prevalent in kinase inhibitors.

Transformations of the Nitrile Group

- **Hydrolysis:** The nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid, under basic conditions (e.g., refluxing with aqueous KOH) in excellent yields (95%).^[2] This provides a route to another important class of synthetic intermediates.
- **Reduction:** The nitrile group can be reduced to a primary amine, (2-bromo-6-fluorophenyl)methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is valuable for introducing a flexible aminomethyl linker.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of **2-Bromo-6-fluorobenzonitrile** makes it a sought-after precursor for biologically active molecules.

- **Pharmaceuticals - Kinase Inhibitors:** A major application is in the synthesis of kinase inhibitors for oncology and inflammatory diseases.^{[1][4]} The 2,6-disubstituted benzonitrile scaffold can be elaborated via Suzuki or Buchwald-Hartwig reactions to generate complex heterocyclic systems that bind to the ATP pocket of various kinases. The fluorine atom often

plays a crucial role in modulating the binding affinity and pharmacokinetic properties of the final drug candidate.

- Agrochemicals: The compound serves as an intermediate in the development of advanced herbicides and pesticides.[3] The presence of both fluorine and bromine can enhance the efficacy and metabolic stability of the active agrochemical ingredient.

Conclusion

2-Bromo-6-fluorobenzonitrile has firmly established itself as a cornerstone building block in modern synthetic chemistry. Its value is derived not just from its structure, but from the predictable and high-yielding transformations it enables. The robust Sandmeyer synthesis provides reliable access to this intermediate, while the orthogonal reactivity of its three key functional groups offers chemists a powerful platform for the efficient construction of complex and high-value molecules. As the demand for sophisticated, functionalized aromatic compounds continues to grow, particularly in the life sciences, the strategic importance of **2-Bromo-6-fluorobenzonitrile** is set to endure.

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